2-(Azetidine-1-carbonyl)piperidine - 1849187-83-2

2-(Azetidine-1-carbonyl)piperidine

Catalog Number: EVT-1686179
CAS Number: 1849187-83-2
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • (Cyanomethylene)tributylphosphorane (CMBP) promotes the Mitsunobu reaction of 1,3- and 1,5-diols with N-nonsubstituted sulfonamides, affording direct access to azetidine and piperidine rings. []
  • The synthesis of 1,3-bis(α,β-unsaturated carbonyl)-isoindolines from aldehydes and phenacyl azides can be achieved stereoselectively under metal-free conditions using piperidine as a catalyst. []
Chemical Reactions Analysis
  • Thermal elimination of carbonyl sulfide from O-aryl thionocarbonates of piperidine-2-ethanol can lead to the formation of 1-benzyl-4-phenoxyoctahydroazocine via an azetidinium intermediate. []
Mechanism of Action
  • Glucokinase Activators: Partial glucokinase activators like diethyl ((3-(3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) offer potential for treating type 2 diabetes with reduced hypoglycemia risk. []
  • DGAT2 Inhibitors: Azetidine-based inhibitors like PF-06865571 (ervogastat) target diacylglycerol acyltransferase 2 (DGAT2), showing promise for treating nonalcoholic steatohepatitis. []
  • FFA2 Antagonists: Azetidine derivatives have been developed as potent and selective antagonists of the free fatty acid receptor 2 (FFA2), exhibiting anti-inflammatory effects. []
  • PDE10A Inhibitors: 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a piperidine-containing compound, is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential therapeutic applications. []
  • Diabetes treatment: Partial glucokinase activators may provide a safer alternative for managing type 2 diabetes. []
  • Nonalcoholic steatohepatitis treatment: DGAT2 inhibitors show promise in addressing this increasingly prevalent liver disease. []
  • Anti-inflammatory agents: FFA2 antagonists offer a potential therapeutic avenue for inflammatory diseases. []
  • Treatment of HIV-1 infection: Piperazine-based CCR5 antagonists, such as 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634), demonstrate potent anti-HIV activity. []
  • Neurodegenerative diseases: Acetylcholinesterase (AChE) inhibitors incorporating both hydroxypyridin‐4‐one and benzylpiperidine scaffolds show promise as potential therapeutic agents for Alzheimer's disease. []
Applications
  • Imaging Monoacylglycerol Lipase (MAGL): Sulfonamido-based [11C-carbonyl]-carbamates incorporating an azetidine ring were synthesized and investigated as potential PET ligands for imaging MAGL in vivo. []
  • Investigating intracellular pH gradients: [11C]QST-0837 (1,1,1,3,3,3-hexafluoropropan-2-yl-3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-[11C]carboxylate), a covalent MAGL inhibitor, showed potential for visualizing intracellular pH gradients in the brain using PET imaging. []

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

  • Compound Description: BMS-820132 is a "partial" Glucokinase (GK) activator. It shows promise for treating type 2 diabetes while mitigating the risk of hypoglycemia associated with "full" GK activators [].

(S)-1-Methyl-3-(1-(5-Phenylisoxazole-3-carbonyl)piperidine-2-yl)pyridine-1-ium Iodide

  • Compound Description: This compound exhibits analgesic activity, reducing nociceptive responses in rats, comparable to the effects of diclofenac sodium [].

N-((1-(1H-1,2,4-Triazole-1-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide (TZPU)

    1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate (SAR127303)

    • Compound Description: SAR127303 is a known potent MAGL inhibitor (IC50 = 39.3 nM) selective for MAGL over FAAH, CB1, and CB2 receptors []. It demonstrated suitable properties for further evaluation as a potential PET ligand for imaging MAGL.

    PF-06427878

    • Compound Description: PF-06427878 is a liver-targeted Diacylglycerol acyltransferase 2 (DGAT2) inhibitor. Despite attempts to mitigate metabolic liabilities, it exhibited high metabolic intrinsic clearance due to extensive piperidine ring oxidation [].

    N-(4-(Azetidine-1-carbonyl)phenyl)-(Hetero-)Aryl Sulfonamides

    • Compound Description: This series of compounds acts as modulators of M2 pyruvate kinase (PKM2) [].

    5-{4-[3-(Aminomethyl)phenyl]piperidine-1-carbonyl}-2-(3'-{4-[3-(aminomethyl)phenyl]piperidine-1-carbonyl}-[1,1'-biphenyl]-3-yl)-2-hydroxy-2H-1,3,2-benzodioxaborol-2-uide

    • Compound Description: This compound is a bivalent inhibitor of β-tryptase, a homotetrameric serine protease involved in inflammatory responses [].

    (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-carbonyl)acrylate

    • Compound Description: Synthesized via a one-pot three-component reaction, this compound's crystal structure reveals H-bonded dimers stabilized by C-H...π and C-H...O interactions [].

    Compound 1 (from paper [])

    • Compound Description: This compound represents an earlier DGAT2 inhibitor within the development series leading to ervogastat. It suffered from high intrinsic clearance due to significant piperidine ring oxidation [].

    Compound 2 (from paper [])

      Compound 8 (from paper [])

      • Compound Description: By replacing the azetidine substituent with a pyridine ring, this DGAT2 inhibitor successfully mitigated the formation of the reactive aldehyde metabolite observed with Compound 2 [].

      Ervogastat (PF-06865571)

      • Compound Description: Ervogastat is a potent DGAT2 inhibitor currently undergoing phase 2 clinical trials for treating nonalcoholic steatohepatitis. Its discovery resulted from optimizing the metabolic stability of azetidine-based DGAT2 inhibitors [].

      1-(3-Aminopropyl)piperidine

      • Compound Description: This compound is utilized to functionalize polyketone (PK) via a solvent-less Paal-Knorr reaction. This functionalized PK serves as the basis for a new anion exchange membrane [].

      Indole-3-yl-carbonyl-piperidine Derivatives

      • Compound Description: These compounds function as antagonists of the Vla receptor and are explored for potential pharmaceutical applications [].

      3-Methyl-1-((2-Methylcyclohexyl)carbonyl)Piperidine (AI3-36558)

        4-Methyl-1-((2-Methylcyclohexyl)carbonyl)-Piperidine (AI3-36559)

        • Compound Description: Similar to AI3-36558, AI3-36559 is also a candidate insect repellent. Evaluations showed it caused moderate eye injury in rabbits and potential skin irritation [].

        1-(1,3-Benzodioxol-5-yl-carbonyl)piperidine (1-BCP)

        • Compound Description: 1-BCP acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. It demonstrated potential in ameliorating exercise-induced fatigue in mice, improving swimming endurance capacity and influencing glycogen levels, lactic acid levels, and antioxidant enzyme activities [].

        N-((3-(4-Chloro-3-oxo-1-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)azetidin-2-yl)-1H-indol-1-yl)methyl)piperidine-1-carboxamide

        • Compound Description: This complex molecule, incorporating indole, azetidine, and thiazole moieties, has been synthesized and characterized for potential antimicrobial activity [].

        [(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic Acid (Compound 1 from paper [])

        • Compound Description: This compound exhibited high selectivity for COX-2 inhibition, favorable drug-likeness, and ADME properties. It demonstrated anti-inflammatory effects in a carrageenan-induced rat paw edema assay without noticeable side effects on the stomach [].

        (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl)ethoxy)benzyl)phenazine-1-carbonyl hydrazide (Compound 3d from paper [])

        • Compound Description: Synthesized from a phenazine-1-carboxylic acid intermediate, this compound demonstrated good cytotoxic activity against HeLa and A549 cancer cell lines in vitro [].

        1'-Methyl-5-[[2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro-spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289)

        • Compound Description: SB-224289 is a potent and selective 5-HT1B receptor inverse agonist. It effectively blocks terminal 5-HT autoreceptor function both in vitro and in vivo [].

        O-2-(1-Benzyl-2-pyrrolidinyl and 2-Piperidyl)ethyl O-Phenyl Thionocarbonates (4 and 25)

        • Compound Description: These thionocarbonate derivatives are intermediates in a pyrolysis reaction that leads to the formation of azetidine and azocine derivatives [].

        O-Phenyl O-2-(2-Tetrahydrothienyl)ethyl Thionocarbonate (32)

          1′-Substituted 6‐Amino‐spiro‐4‐(piperidine‐4′)‐2H,4H‐pyrano[2,3‐c]pyrazole‐5‐carbonitriles

          • Compound Description: These compounds are potentially physiologically active and are synthesized through a three-component condensation reaction involving substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones [].

          Indole-3-yl-carbonyl-spiro-piperidine Derivatives

          • Compound Description: These derivatives act as antagonists of the Vla receptor and are being investigated for potential pharmaceutical applications in treating conditions like dysmenorrhea, hypertension, and various psychiatric disorders [].

          1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

          • Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist that inhibits HIV-1 entry and replication in PBMCs. It emerged from optimizing an initial lead compound for improved CCR5 selectivity and pharmacokinetic properties [].

          [11C-Carbonyl]-Carbamates and Ureas

          • Compound Description: This refers to a class of sulfonamido-based carbamates and ureas radiolabeled with Carbon-11 for potential use as Positron Emission Tomography (PET) imaging agents targeting monoacylglycerol lipase (MAGL) [].

          2H-isoindolin-1,3-ylidenes

          • Compound Description: This class of compounds, featuring a bicyclic isoindoline core with an exocyclic double bond, was unexpectedly synthesized from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine [].

          (2S, 5R)-7-oxo-6-sulphooxy-2-[((3R)-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]-octane

          • Compound Description: This compound, containing a complex bicyclic core, is synthesized through a specific route involving the reaction of a compound containing a piperidine-3-carbonyl moiety [].

          Azetidine Substituted-Quinoxaline-Type Piperidine Compounds

          • Compound Description: This class of compounds represents a group of chemically diverse molecules containing both azetidine and piperidine rings within their structures, often linked through a quinoxaline moiety. These compounds are explored for their potential in treating pain and other medical conditions [].

          α-Homonojirimycin (α-HNJ) Stereoisomers

          • Compound Description: α-HNJ is a known piperidine iminosugar. A synthetic strategy was developed to prepare all sixteen stereoisomers of α-HNJ from D-mannose [, ].

          3-{[2-(piperidine-1-carbonyl)phenyl]sulfamoyl}benzoic acid and 3-{[2-(pyrrolidine-1-carbonyl)phenyl]sulfamoyl}benzoic acid

          • Compound Description: These two compounds are analogues of the known MurA inhibitor T6361. They demonstrated better energy scores than T6361 in docking studies and possess good pharmacokinetics and low toxicity profiles, making them potential new inhibitors of the bacterial enzyme MurA [].

          3-[piperidine-1-carbonyl]-2H-chromen-2-one (2)

          • Compound Description: This compound, featuring a chromen-2-one core linked to a piperidine ring via a carbonyl group, was synthesized through a one-pot condensation reaction. Its crystal structure and Hirshfeld surface analysis were studied to understand its structural properties [].

          4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid (GLPG0974)

          • Compound Description: GLPG0974 is a potent and selective FFA2 antagonist derived from an initial class of azetidines. Its optimized profile includes nanomolar potency on the receptor and excellent pharmacokinetic properties. The compound demonstrated strong inhibition of acetate-induced neutrophil migration in vitro and effectively inhibited CD11b activation-specific epitope (AE) in a human whole blood assay [].

          4-{4-[4-Tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (PF-4995274, TBPT)

            ((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId)

            • Compound Description: VIId is a novel compound designed as a potential AChE inhibitor using a hydroxypyridin‐4‐one and benzylpiperidine scaffold. While exhibiting weaker AChE inhibition than donepezil, it showed promising results (IC50 = 143.090 nM) and displayed good predicted pharmacokinetic properties, including gastrointestinal absorption and blood-brain barrier permeability [].

            JTE-952 ((2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol)

            • Compound Description: JTE-952 is a potent and selective CSF1R tyrosine kinase inhibitor. It exhibits oral bioavailability and effectively inhibits CSF1R kinase activity and downstream signaling in various in vitro and in vivo models, making it a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis [].

            Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB), Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB), Quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11), Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB, QMDFPSB, SGT-13), Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB, SGT-46), and 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide (SGT-233)

            • Compound Description: These compounds are synthetic cannabinoid receptor agonists (SCRAs) investigated for their potential as new psychoactive substances (NPS). They feature a range of structural variations around a central sulfamoyl benzoate, sulfamoyl benzamide, or N-benzoylpiperidine core [].

            5'-(Benzo[d][1,3]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one linked with N-acyl and C-5 Aryl-Substituted Scaffolds

            • Compound Description: This series of compounds was designed as potential inhibitors of Tec family kinases, particularly ITK and BTK, which play significant roles in various diseases, including hematopoietic malignancies and autoimmune disorders. These compounds demonstrated varying degrees of antiproliferative activity against ITK and BTK cancer cell lines [].

            1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

            • Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) identified through a drug discovery program. It demonstrated superior in vivo target occupancy, efficacy in preclinical models, and a favorable pharmacokinetic profile, leading to its selection as a clinical candidate [].

            Properties

            CAS Number

            1849187-83-2

            Product Name

            2-(Azetidine-1-carbonyl)piperidine

            IUPAC Name

            azetidin-1-yl(piperidin-2-yl)methanone

            Molecular Formula

            C9H16N2O

            Molecular Weight

            168.24 g/mol

            InChI

            InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2

            InChI Key

            COQWOMFZEHOBOS-UHFFFAOYSA-N

            SMILES

            C1CCNC(C1)C(=O)N2CCC2

            Canonical SMILES

            C1CCNC(C1)C(=O)N2CCC2

            Product FAQ

            Q1: How Can I Obtain a Quote for a Product I'm Interested In?
            • To receive a quotation, send us an inquiry about the desired product.
            • The quote will cover pack size options, pricing, and availability details.
            • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
            • Quotations are valid for 30 days, unless specified otherwise.
            Q2: What Are the Payment Terms for Ordering Products?
            • New customers generally require full prepayment.
            • NET 30 payment terms can be arranged for customers with established credit.
            • Contact our customer service to set up a credit account for NET 30 terms.
            • We accept purchase orders (POs) from universities, research institutions, and government agencies.
            Q3: Which Payment Methods Are Accepted?
            • Preferred methods include bank transfers (ACH/wire) and credit cards.
            • Request a proforma invoice for bank transfer details.
            • For credit card payments, ask sales representatives for a secure payment link.
            • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
            Q4: How Do I Place and Confirm an Order?
            • Orders are confirmed upon receiving official order requests.
            • Provide full prepayment or submit purchase orders for credit account customers.
            • Send purchase orders to sales@EVITACHEM.com.
            • A confirmation email with estimated shipping date follows processing.
            Q5: What's the Shipping and Delivery Process Like?
            • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
            • You can use your FedEx account; specify this on the purchase order or inform customer service.
            • Customers are responsible for customs duties and taxes on international shipments.
            Q6: How Can I Get Assistance During the Ordering Process?
            • Reach out to our customer service representatives at sales@EVITACHEM.com.
            • For ongoing order updates or questions, continue using the same email.
            • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

            Quick Inquiry

             Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.